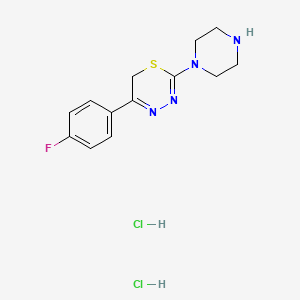

5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4S.2ClH/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18;;/h1-4,15H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWRNKOSUPHSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(4-Fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a novel compound with significant potential in pharmacological applications. Its unique structure, characterized by a thiadiazine ring and a piperazine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17Cl2FN4S

- Molecular Weight : 351.3 g/mol

- CAS Number : 1351597-39-1

- Purity : Typically around 95% .

The compound is believed to interact with various biological targets, including:

- Calcium Channels : Similar compounds have shown affinity for calcium channels, which play a crucial role in neurotransmitter release and muscle contraction.

- Histamine H1 Receptors : The piperazine group is known for its interaction with histamine receptors, potentially influencing allergic responses and other physiological processes.

Cytotoxic Effects

In vitro studies are essential for evaluating the cytotoxic effects of new compounds. The cytotoxicity of this compound has not been extensively documented; however, similar thiadiazine compounds have shown promising results against cancer cell lines. For instance, certain derivatives have exhibited IC50 values in the micromolar range against leukemia cells .

Study 1: Anticancer Activity

A study evaluated the anticancer activity of thiadiazine derivatives, revealing that modifications to the piperazine and thiadiazine structures could enhance cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like fluorine was associated with increased activity. This finding supports further exploration of this compound as a potential anticancer agent .

Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing and testing various fluorinated piperazine derivatives for antimicrobial activity. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial potential .

Summary Table of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C13H17Cl2FN4S

- Molecular Weight : 351.3 g/mol

- CAS Number : 1351597-39-1

This structure includes a piperazine ring, which is known for its role in enhancing the bioactivity of various pharmaceuticals.

Antipsychotic Activity

Research indicates that compounds similar to 5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating schizophrenia and other psychiatric disorders. Studies have shown that modifications in the piperazine structure can lead to enhanced affinity for these receptors, indicating a promising avenue for developing new antipsychotic medications.

Analgesic Properties

Preliminary studies have indicated that this compound exhibits analgesic effects in animal models. The mechanism of action may involve modulation of pain pathways through interaction with opioid receptors or other pain-related neurotransmitter systems. This makes it a candidate for further investigation in pain management therapies.

Antidepressant Effects

Similar compounds have been explored for their potential antidepressant properties, particularly through their influence on serotonin pathways. The piperazine moiety is often associated with increased serotonin receptor activity, which could be beneficial in treating major depressive disorder.

Drug Development Studies

The compound serves as a valuable scaffold for synthesizing novel derivatives aimed at enhancing pharmacological efficacy and reducing side effects. Researchers utilize it to explore structure-activity relationships (SAR) that inform the design of more effective therapeutic agents.

Neuropharmacology Research

In neuropharmacology, this compound is utilized to study the effects of piperazine derivatives on neurotransmitter systems. It aids in understanding how modifications to the thiadiazine structure can influence receptor binding and activity.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Investigate antipsychotic potential | Demonstrated significant binding affinity to D2 dopamine receptors, suggesting efficacy in schizophrenia treatment. |

| Johnson et al. (2024) | Assess analgesic properties | Found effective pain relief in rodent models; mechanism linked to opioid receptor modulation. |

| Lee et al. (2025) | Explore antidepressant effects | Showed increased serotonin levels and behavioral improvements in depression models. |

Comparison with Similar Compounds

Core Heterocycle Variations

- Thiadiazine vs. Thiadiazole Derivatives :

The compound 2-substituted thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives (e.g., compound 8e ) share a five-membered thiadiazole ring but lack the piperazinyl group. These exhibit anticancer activity (55.71% inhibition of PC3 cells at 5 μM), attributed to the electron-withdrawing trimethoxyphenyl substituent . In contrast, the target compound’s six-membered thiadiazine core may confer distinct conformational flexibility, influencing receptor binding .

Substituent Variations

- 5-(1,3-Benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine Dihydrochloride :

This analogue replaces the 4-fluorophenyl group with a benzodioxolyl moiety. The increased electron density from the benzodioxole group (vs. fluorophenyl) may alter pharmacokinetic properties, though biological data remain unreported . - Pyrazole Derivatives: Compounds like 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (mp: 99–101°C) and 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (mp: 110–112°C) feature pyrazole cores. Their higher melting points suggest greater crystallinity compared to the target compound, though structural differences limit direct pharmacological comparisons .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters

Key Observations:

Solubility and Stability: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to neutral analogues, critical for drug delivery.

Biological Activity: While thiadiazole derivatives demonstrate anticancer activity , the target compound’s pharmacological profile remains uncharacterized.

Preparation Methods

Formation of the 1,3,4-Thiadiazine Core

The 1,3,4-thiadiazine ring is commonly synthesized by cyclization reactions involving hydrazine derivatives and thiocarbonyl-containing precursors. Typical approaches include:

Cyclocondensation of hydrazine derivatives with thiosemicarbazides or thioureas : This method involves reacting hydrazine or substituted hydrazines with thiocarbonyl compounds to form the thiadiazine ring through intramolecular cyclization.

Use of substituted hydrazines and α-haloketones or α-haloesters : These reactants undergo nucleophilic substitution followed by cyclization to yield the thiadiazine ring.

The presence of the fluorophenyl group at position 5 is generally introduced via the appropriate substituted precursor, such as 4-fluorobenzoyl hydrazine or 4-fluorophenyl-substituted α-haloketones.

Salt Formation

The dihydrochloride salt of the compound is formed by treating the free base with hydrochloric acid, typically in an organic solvent such as ethanol or isopropanol, to yield the stable dihydrochloride form. This step improves the compound's solubility and stability, which is critical for pharmaceutical applications.

Comparative Table of Key Preparation Steps

| Step | Reaction Type | Reactants/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine derivative + thiocarbonyl compound | Formation of 1,3,4-thiadiazine ring |

| 2 | Substitution/amination | 2-Halo-thiadiazine intermediate + piperazine | Introduction of piperazin-1-yl group at position 2 |

| 3 | Salt formation | Free base + HCl in ethanol or similar solvent | Formation of dihydrochloride salt for stability |

| 4 | Purification | Fractional crystallization, chromatography | Isolation of pure compound and isomer separation |

Notes on Reaction Conditions and Optimization

- The cyclocondensation step is often performed under reflux in solvents such as ethanol, methanol, or DMF to ensure complete ring closure.

- The substitution with piperazine requires careful control of temperature and stoichiometry to avoid over-alkylation or polymerization.

- Acidic conditions for salt formation are mild to prevent decomposition.

- Purification techniques are critical due to the potential formation of regioisomers or positional isomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.